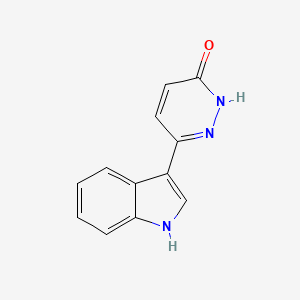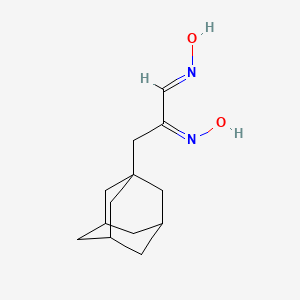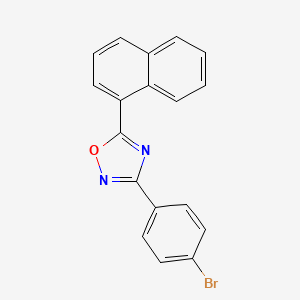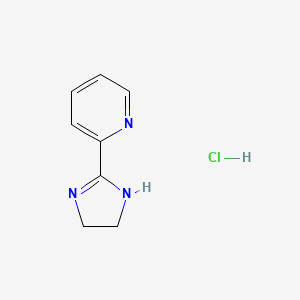![molecular formula C19H24N2O2 B6132800 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine, also known as MMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP belongs to the class of morpholine derivatives and has shown promising results in the treatment of several diseases.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is not fully understood. However, several studies suggest that this compound acts as an agonist for dopamine and serotonin receptors. The compound also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. This compound has also been reported to inhibit the replication of several viruses such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
This compound has shown several biochemical and physiological effects in various studies. The compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to improve the cognitive function of animals in various behavioral tests.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its high purity and stability, which makes it suitable for various lab experiments. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Several future directions can be explored in the field of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine research. One of the areas of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. The compound can also be further investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. This compound can also be studied for its potential as a therapeutic agent against viral infections such as COVID-19.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential applications in the treatment of several diseases and has shown various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and several future directions can be explored in the field of this compound research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine involves the reaction between 4-methoxybenzylamine and 6-methyl-2-pyridinecarboxaldehyde in the presence of morpholine and acetic acid. The reaction proceeds under reflux conditions and results in the formation of this compound as a white solid with a yield of 76%. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has shown potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Several studies have reported the use of this compound as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. This compound has also been used as a ligand for various receptors such as dopamine and serotonin receptors. The compound has shown promising results in the treatment of Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-3-5-17(20-15)13-21-10-11-23-19(14-21)12-16-6-8-18(22-2)9-7-16/h3-9,19H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLLFBJYHHAPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)

![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![1-[benzyl(methyl)amino]-3-(5-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6132777.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)

